molecular formula C9H12ClN3 B13184332 6-Chloro-5-cyclopentylpyrimidin-4-amine

6-Chloro-5-cyclopentylpyrimidin-4-amine

Cat. No.: B13184332
M. Wt: 197.66 g/mol
InChI Key: LGAGXMXGIGECLP-UHFFFAOYSA-N
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Description

6-Chloro-5-cyclopentylpyrimidin-4-amine is an organic compound with the molecular formula C9H12ClN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-cyclopentylpyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentylamine and 2,4-dichloropyrimidine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as diisopropylethylamine (DIPEA) in an organic solvent like ethyl acetate at room temperature.

    Intermediate Formation: The intermediate 5-chloro-2-cyclopentylpyrimidin-4-amine is formed.

    Final Product: The intermediate undergoes further chlorination to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-cyclopentylpyrimidin-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield various amine derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

6-Chloro-5-cyclopentylpyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and other proliferative diseases.

    Biological Studies: The compound is used in studies related to cell signaling and molecular biology.

    Chemical Research: It serves as a building block for the synthesis of more complex organic molecules.

    Industrial Applications: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Chloro-5-cyclopentylpyrimidin-4-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-cyclopentylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its role as an intermediate in pharmaceutical synthesis highlight its importance in medicinal chemistry .

Properties

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

6-chloro-5-cyclopentylpyrimidin-4-amine

InChI

InChI=1S/C9H12ClN3/c10-8-7(6-3-1-2-4-6)9(11)13-5-12-8/h5-6H,1-4H2,(H2,11,12,13)

InChI Key

LGAGXMXGIGECLP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=C(N=CN=C2Cl)N

Origin of Product

United States

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